4-(3,4,5-Trifluorophenyl)phenethyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3,4,5-trifluorophenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-12-7-11(8-13(16)14(12)17)10-3-1-9(2-4-10)5-6-18/h1-4,7-8,18H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLZOVIIIJWEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 4 3,4,5 Trifluorophenyl Phenethyl Alcohol
While specific, detailed laboratory procedures for the synthesis of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established organometallic reactions. The Suzuki-Miyaura cross-coupling reaction stands out as a primary method for constructing the necessary biphenyl (B1667301) backbone. nih.govrsc.orgsandiego.edu
A likely two-step synthesis would involve:
Suzuki-Miyaura Coupling: The first step would be the palladium-catalyzed cross-coupling of (4-(2-hydroxyethyl)phenyl)boronic acid with 1-bromo-3,4,5-trifluorobenzene (B146875). This reaction would form the carbon-carbon bond between the two phenyl rings, yielding the target molecule. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base is crucial for this transformation. nih.govgoogle.comsci-hub.seresearchgate.netgoogle.com
Alternative Precursor and Reduction: An alternative approach could involve the Suzuki coupling of a protected form of the phenethyl alcohol, such as 4-bromophenethyl acetate (B1210297), with 3,4,5-trifluorophenylboronic acid. The resulting biphenyl acetate would then be hydrolyzed to yield the final alcohol product. Another variation could be the coupling of a (4-acetylphenyl)boronic acid followed by reduction of the ketone to the alcohol. sandiego.edu
The general reaction scheme for the primary proposed synthesis is as follows:
(4-(2-hydroxyethyl)phenyl)boronic acid + 1-bromo-3,4,5-trifluorobenzene --(Pd catalyst, base)--> this compound
Applications in Chemical Biology and Medicinal Chemistry Research Pre Clinical and Theoretical Contexts
Development as Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. An ideal probe is potent, selective, and mechanistically well-defined, allowing researchers to perturb and study specific protein functions within a cellular context.
To facilitate the identification of molecular targets and study target engagement, chemical probes are often synthesized with "tags." These tags can be reporter groups (e.g., fluorophores), affinity handles (e.g., biotin), or photoreactive cross-linkers. The synthesis of a tagged analogue of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol would likely involve multi-step organic synthesis. For instance, a common strategy involves introducing a linker at a position on the molecule that is predicted not to interfere with its biological activity, to which a tag can then be appended. The trifluoromethylphenyl diazirine (TPD) group is a widely used photoaffinity labeling group for such purposes. nih.gov Another approach could involve using a soluble tag, such as a 3,4,5-tris(octadecyloxy)benzyl group, to aid in the solution-phase synthesis of complex molecules. researchgate.net
Table 1: Potential Synthetic Strategies for Tagged Analogues
| Tag Type | Synthetic Approach | Potential Application |
| Biotin | Amide coupling to a linker attached to the phenethyl alcohol backbone. | Affinity purification of target proteins. |
| Fluorophore | Attachment of a fluorescent dye (e.g., a BODIPY core) via a stable linker. | Visualization of the compound's subcellular localization via microscopy. |
| Photoaffinity Label | Incorporation of a diazirine or benzophenone (B1666685) moiety. | Covalent cross-linking to the target protein upon photoactivation for target identification. |
This table represents theoretical synthetic approaches and has not been specifically reported for this compound.
Once synthesized, tagged probes can be used in a variety of experiments to confirm that a molecule interacts with its intended target within a cell (target engagement) and to identify all the proteins it binds to (proteomic profiling). Chemical proteomic approaches are powerful tools for identifying the targets of bioactive molecules. nih.gov Techniques such as affinity-based protein profiling (AfBPP) or activity-based protein profiling (ABPP) could theoretically be employed with a probe derived from this compound. These methods often use mass spectrometry to identify proteins that interact with the probe. nih.gov
Contribution to Lead Optimization and Drug Discovery Paradigms
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical candidate. gd3services.comnih.govijddd.com
Rational drug design relies on an understanding of the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. nih.govtmu.edu.tw If a biological target for this compound were identified, computational modeling and medicinal chemistry strategies would be employed to design new analogues. The introduction of fluorine atoms, as in the trifluorophenyl group, is a common strategy in drug design to enhance metabolic stability and binding affinity. researchgate.net Structure-activity relationship (SAR) studies would be conducted by synthesizing a library of related compounds to determine which structural features are critical for activity. nih.gov
Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration
| Modification Site | Potential Modification | Desired Outcome |
| Phenethyl alcohol hydroxyl group | Esterification, etherification, replacement with other functional groups. | Modulate solubility, cell permeability, and pro-drug potential. |
| Phenyl ring | Introduction of various substituents (e.g., halogens, alkyl groups, amides). | Enhance binding interactions with the target protein. |
| Trifluorophenyl ring | Alteration of the fluorine substitution pattern. | Fine-tune electronic properties and metabolic stability. |
This table represents a hypothetical SAR campaign and is not based on published data for this compound.
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") that typically bind to a target with low affinity. nih.govopenaccessjournals.comnuph.edu.ua These fragment hits can then be optimized and grown into more potent, drug-like molecules. A molecule like this compound could potentially be identified as a "hit" in a fragment screen. The use of fluorine-detected NMR (¹⁹F-NMR) has become a popular method for fragment screening due to its sensitivity and ability to detect weak binding interactions. drugdiscoverychemistry.com Given the presence of the trifluorophenyl group, this compound would be amenable to such screening techniques.
Role in Validating Novel Therapeutic Targets (Non-clinical)
A key challenge in drug discovery is validating that modulating a particular biological target will have a therapeutic effect. A selective small molecule inhibitor can be a crucial tool in this process. By using a well-characterized compound to inhibit a target in cellular or animal models of a disease, researchers can gain confidence that the target is indeed relevant to the disease pathology. While no such role has been documented for this compound, this represents a potential future application should a specific biological activity be discovered.
An In-depth Look at this compound
A detailed examination of the chemical compound this compound, focusing on its synthesis and prospective applications in the realm of materials science.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the reactivity of a molecule. DFT methods are widely used due to their balance of accuracy and computational cost. researchgate.netepstem.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule like "4-(3,4,5-Trifluorophenyl)phenethyl alcohol," which contains several single bonds around which rotation can occur, this process involves a conformational analysis to identify all possible low-energy structures (conformers).
The structure of this alcohol features a phenethyl group attached to a trifluorophenyl ring. The key rotatable bonds (dihedral angles) are between the two phenyl rings and along the ethyl chain. A systematic search of the potential energy surface by varying these dihedral angles allows for the identification of various conformers. DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, can then be used to optimize the geometry of each of these conformers to find the local energy minima. researchgate.netmdpi.com The conformer with the absolute lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. The presence of a fluorine atom can significantly influence conformational preferences. mdpi.com Derivatization of the alcohol group could also lead to conformational rigidification. nih.gov The relative energies of the other conformers determine their population at a given temperature.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netresearchgate.net The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. mdpi.comnih.gov
HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. For "this compound," the HOMO is expected to be localized primarily on the phenyl rings, which are electron-rich.
LUMO: The energy of the LUMO is associated with the electron affinity. The presence of the electron-withdrawing trifluorophenyl group would likely lower the LUMO energy, making the molecule a better electron acceptor.
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests that the molecule requires less energy to be excited, indicating higher chemical reactivity, greater polarizability, and potentially higher bioactivity. researchgate.netnih.gov A large gap implies high stability. mdpi.com
The specific HOMO, LUMO, and energy gap values for "this compound" would be calculated using DFT. While specific data for this exact compound is not available in the cited literature, a representative table illustrates the typical output of such a calculation.
Illustrative Data Table: Calculated FMO Properties
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
Note: The values in this table are illustrative and not based on experimental or calculated data for "this compound."
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. epstem.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. jmaterenvironsci.comnih.gov
The EPS map is generated by calculating the electrostatic potential at the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to negative electrostatic potential. They are prone to attack by electrophiles. For "this compound," these regions would be concentrated around the highly electronegative oxygen atom of the hydroxyl group and the three fluorine atoms on the phenyl ring. nih.gov
Positive Regions (Blue): These areas are electron-deficient and represent positive electrostatic potential, making them attractive to nucleophiles. The hydrogen atom of the hydroxyl group would be a prominent positive site, capable of acting as a hydrogen bond donor. nih.gov
Neutral Regions (Green): These areas have a potential close to zero and are typically associated with nonpolar parts of the molecule, such as the carbon backbone.
This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns. jmaterenvironsci.comdtic.mil
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net
For "this compound," an MD simulation would typically involve placing the molecule in a box filled with solvent molecules (e.g., water or an organic solvent like chloroform). The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds. This allows for the study of:
Conformational Dynamics: Observing the transitions between different low-energy conformers in real-time and determining the flexibility of the linker between the two aromatic rings.
Solvent Effects: Analyzing how solvent molecules arrange themselves around the solute (solvation) and how they influence the conformational preferences of the alcohol. For example, the formation of hydrogen bonds between the hydroxyl group and water molecules can be explicitly observed.
Thermodynamic Properties: Calculating properties like the free energy of solvation, which is crucial for understanding the molecule's solubility and partitioning behavior.
MD simulations provide a bridge between the static, gas-phase picture from quantum calculations and the dynamic reality of the molecule in solution. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction in Theoretical Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is central to drug discovery and helps in understanding the potential biological activity of a compound.
In a molecular docking study involving "this compound," the molecule would be treated as a flexible ligand. A three-dimensional structure of a selected biological target (e.g., an enzyme active site) is required. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.
The output of a docking simulation provides:
Binding Modes: The most likely three-dimensional poses of the ligand within the receptor's binding pocket. This reveals key intermolecular interactions, such as hydrogen bonds (e.g., involving the alcohol's -OH group), halogen bonds (from the fluorine atoms), and hydrophobic interactions (with the phenyl rings).
Binding Affinity: A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). A lower binding energy suggests a more stable and favorable interaction. nih.gov
These predictions can be used to hypothesize a mechanism of action or to rank a series of compounds for their potential biological activity before undertaking more resource-intensive experimental testing.
Illustrative Data Table: Predicted Binding Affinities from Molecular Docking
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Hypothetical Kinase A | -8.5 | Hydrogen bond with SER-120; Pi-Pi stacking with PHE-85 |
Note: The targets and values in this table are purely illustrative to demonstrate the output of a docking study and are not based on actual research involving "this compound."
Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Computational molecular modeling provides critical insights into the potential interactions between a ligand, such as this compound, and a biological target at the atomic level. While specific binding studies for this compound are not extensively documented in public literature, an analysis of its structural features allows for the prediction of key interacting residues within a hypothetical protein binding pocket. The molecule possesses distinct regions that can engage in various non-covalent interactions, which are fundamental to molecular recognition and biological activity.
The primary interaction capabilities of this compound are dictated by its three main structural components: the hydroxyl group, the unsubstituted phenyl ring, and the 3,4,5-trifluorophenyl moiety.
Hydrogen Bonding: The terminal alcohol group (-OH) is a classic hydrogen bond donor and acceptor. nii.ac.jprsc.org In a protein active site, this group could form hydrogen bonds with the side chains of polar amino acids such as serine, threonine, tyrosine, asparagine, and glutamine. Additionally, it can interact with the backbone carbonyl and amide groups of the polypeptide chain. rsc.org Ab initio molecular orbital calculations on similar alcohol-containing molecules have demonstrated that hydrogen bonding interactions can significantly influence the electronic state of the molecule. nii.ac.jp
Hydrophobic and Aromatic Interactions: The two aromatic rings—the phenyl and the trifluorophenyl groups—are predominantly hydrophobic. nih.gov These regions are likely to be buried in hydrophobic pockets of a target protein, interacting favorably with nonpolar amino acid residues like leucine, isoleucine, valine, phenylalanine, and tryptophan. nih.gov Furthermore, these aromatic systems can participate in more specific interactions such as π-π stacking (with phenylalanine, tyrosine, tryptophan, or histidine residues) and cation-π interactions (with lysine (B10760008) or arginine residues). researchgate.net
Fluorine-Specific Interactions: The three fluorine atoms on the phenyl ring are highly electronegative and can participate in various non-covalent interactions. Although controversial, organic fluorine can act as a weak hydrogen bond acceptor in C-H⋯F interactions. nih.gov These fluorine atoms can also form halogen bonds and other dipole-dipole interactions, potentially orienting the molecule within the binding site and contributing to binding affinity. mdpi.com
The combination of these interactions—hydrogen bonding, hydrophobic enclosure, and specific aromatic and fluorine-mediated contacts—determines the binding orientation and affinity of the molecule. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are powerful tools used to identify such "hotspot" residues and quantify the energetic contribution of both electrostatic and hydrophobic interactions in forming a stable ligand-protein complex. nih.govresearchgate.net
Table 1: Potential Molecular Interactions of this compound
| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydroxyl (-OH) Group | Hydrogen Bonding | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His; Peptide Backbone |
| Phenyl Ring | Hydrophobic Interactions, π-π Stacking, Cation-π | Leu, Ile, Val, Ala, Phe, Trp, Tyr, Lys, Arg |
| Trifluorophenyl Ring | Hydrophobic Interactions, π-π Stacking, C-H⋯F Hydrogen Bonds | Leu, Ile, Val, Ala, Phe, Trp, Tyr |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies central to modern drug discovery and materials science. semanticscholar.org These approaches aim to build robust statistical models that correlate the chemical structure of compounds with their biological activities (QSAR) or physicochemical properties (QSPR). semanticscholar.orgconicet.gov.ar For a compound like this compound, QSAR models could be developed to predict its potential efficacy or toxicity, while QSPR models could predict properties like solubility, melting point, or chromatographic retention time.
The fundamental principle of QSAR/QSPR is that the variations in the activity or properties of a series of congeneric compounds are dependent on the changes in their molecular features. nih.gov These features are quantified by numerical values known as molecular descriptors.
Development of Predictive Models Based on Molecular Descriptors
The development of a predictive QSAR or QSPR model is a multi-step process. First, a dataset of molecules with known activities or properties is assembled. For each molecule, a large number of molecular descriptors are calculated using specialized software. These descriptors are numerical representations of the chemical information encoded within a molecular structure. nih.govresearchgate.net
Common categories of molecular descriptors that would be relevant for modeling this compound include:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups). semanticscholar.org
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices).
Quantum-Chemical Descriptors: Derived from the molecule's wave function using methods like DFT (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.comresearchgate.net
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest, Artificial Neural Networks) are employed to build a mathematical equation linking a selection of descriptors to the property of interest. researchgate.netnih.govmdpi.com The goal is to create a model with high statistical significance and predictive power, which is rigorously validated using internal and external sets of compounds. nih.gov Such models are invaluable for virtual screening of compound libraries to prioritize candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov
Table 2: Representative Molecular Descriptors for QSAR/QSPR Modeling
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Fluorine Atoms, Number of Aromatic Rings | Basic composition and constitution of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching of the molecular skeleton. |
| Geometric | Molecular Surface Area, Molecular Volume, Radius of Gyration | 3D size and shape of the molecule. |
| Electronic | Dipole Moment, LogP (Octanol-Water Partition Coefficient) | Electron distribution and polarity-related properties. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Atomic Charges, Electrostatic Potential | Electronic structure, reactivity, and sites for intermolecular interactions. mdpi.com |
Insights into the Influence of Fluorine Substitution on Molecular Properties
The substitution of hydrogen atoms with fluorine, as seen in the 3,4,5-trifluorophenyl group of the title compound, profoundly alters a molecule's physicochemical and biological properties compared to its non-fluorinated parent, phenethyl alcohol. wikipedia.org The unique properties of fluorine—its small size, high electronegativity, and ability to form strong bonds with carbon—are leveraged in drug design to modulate various attributes.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This characteristic often makes fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes, particularly at the site of fluorination. This can lead to an increased half-life and improved bioavailability.
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which is a key factor governing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the trifluorophenyl group in place of a phenyl group would be expected to increase the molecule's LogP value, potentially enhancing its ability to cross biological membranes.
Electronic Effects and pKa: Fluorine is the most electronegative element, and its presence on an aromatic ring acts as a strong electron-withdrawing group through the inductive effect. This withdrawal of electron density can significantly lower the pKa of nearby acidic or basic functional groups. For this compound, the electron-withdrawing nature of the fluorines would subtly influence the acidity of the distant hydroxyl group.
Binding Interactions and Conformation: Fluorine substitution can have a dramatic impact on binding affinity. The fluorine atom can act as a hydrogen bond acceptor, forming favorable interactions that may be absent in the non-fluorinated analog. nih.gov Conversely, the substitution can also lead to steric clashes or unfavorable electrostatic interactions, resulting in decreased binding affinity. nih.gov Furthermore, the introduction of multiple fluorine atoms can alter the preferred conformation of the molecule due to electrostatic repulsion and other steric effects, which can pre-organize the molecule into a more or less favorable shape for binding to a biological target. conicet.gov.ar
Investigation of Biological Target Interactions and Mechanistic Pathways in Vitro and Pre Clinical Model Systems
In Vitro Assays for Biological Target Identification and Validation
Enzyme Inhibition and Activation Studies
No studies reporting the effects of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol on specific enzymes are currently available.
Receptor Binding Assays
There is no available data from receptor binding assays to identify the specific protein receptors with which this compound may interact.
Protein-Ligand Interaction Analysis (e.g., SPR, ITC)
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct binding of this compound to any protein target have been published.
Elucidation of Molecular Mechanisms of Action in Cellular Models (excluding human clinical data)
Studies on Cellular Pathways and Signaling Cascades
The impact of this compound on intracellular signaling pathways and cascades has not been investigated in any published cellular model studies.
Effects on Biomembranes and Cellular Organization in Model Systems
Further research is required to elucidate the biological activity and mechanistic profile of this compound.
Role of Fluorine in Modulating Biological Interactions and Activity
The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, thereby influencing its interaction with biological targets. In the case of this compound, the three fluorine atoms on the phenyl ring are expected to play a crucial role in modulating its biological activity.
The high electronegativity of fluorine can lead to changes in the electronic distribution of the aromatic ring, potentially affecting its ability to engage in various non-covalent interactions, such as π-π stacking, cation-π, and hydrogen bonding, with amino acid residues within a biological target's binding site. These interactions are fundamental to the affinity and specificity of a ligand for its receptor or enzyme.
Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, a common strategy in drug design to enhance metabolic stability and prolong the compound's half-life. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. This increased stability can lead to a more sustained biological effect.
Metabolic Stability and Biotransformation Studies in Isolated Enzyme Systems (Non-human focus)
Phenethyl alcohol is known to be metabolized in mammals primarily through oxidation of the alcohol moiety to form phenylacetic acid. cir-safety.org This metabolite can then undergo further conjugation reactions. It is plausible that this compound could follow a similar primary metabolic pathway, leading to the formation of 4-(3,4,5-trifluorophenyl)acetic acid.
The presence of the trifluorophenyl group is expected to significantly influence the metabolic profile. As previously mentioned, the carbon-fluorine bonds are highly resistant to cleavage, making defluorination an unlikely metabolic route. The primary sites of metabolism would likely be the ethyl alcohol side chain.
Studies on other trifluoromethyl-containing compounds, such as triflumuron, in human liver microsomes have demonstrated that cytochrome P450 (CYP) enzymes are capable of metabolizing such molecules, with various isoforms contributing to different extents. nih.gov It is conceivable that non-human liver microsomes would exhibit similar activity towards this compound, catalyzing the oxidation of the alcohol to an aldehyde and then to a carboxylic acid.
Further biotransformation could involve conjugation reactions, such as glucuronidation or sulfation of the alcohol group or the resulting carboxylic acid metabolite. The specific enzymes involved and the rates of these reactions would need to be determined through direct in vitro experimentation using isolated enzyme systems from relevant non-human species.
Table of Potential Metabolic Pathways for this compound in Isolated Non-human Enzyme Systems (Hypothetical)
| Putative Metabolic Reaction | Enzyme System | Potential Metabolite | Anticipated Impact of Trifluorophenyl Group |
| Oxidation of primary alcohol | Alcohol Dehydrogenase (ADH), Cytochrome P450 (CYP) | 4-(3,4,5-Trifluorophenyl)acetaldehyde | May alter enzyme kinetics compared to the non-fluorinated analog. |
| Oxidation of aldehyde | Aldehyde Dehydrogenase (ALDH) | 4-(3,4,5-Trifluorophenyl)acetic acid | Likely to proceed, forming the major oxidative metabolite. |
| Glucuronidation of primary alcohol | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide | The electron-withdrawing nature of the trifluorophenyl group may influence the rate of glucuronidation. |
| Sulfation of primary alcohol | Sulfotransferases (SULTs) | This compound sulfate | The steric and electronic properties of the trifluorophenyl group could affect substrate recognition by SULTs. |
Future Perspectives and Emerging Research Directions
Advancements in Stereoselective Synthesis of Phenethyl Alcohol Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount for producing enantiomerically pure phenethyl alcohol derivatives. Recent progress has focused on transition-metal-catalyzed asymmetric reactions that can create chiral centers with high precision.
Significant advancements have been made in asymmetric allylic alkylation, which shares mechanistic similarities with the synthesis of benzylic alcohols. nih.gov A notable development is the use of dual catalytic systems, such as Pd/Cu co-catalysis, for enantio- and diastereodivergent synthesis of benzylic alcohol derivatives. nih.gov This approach allows for the creation of specific stereoisomers from the same starting materials simply by changing the configuration of the chiral ligands. nih.gov Such methods offer high yields and excellent diastereo- and enantioselectivities, providing a powerful toolkit for synthesizing complex chiral alcohols. nih.gov Other strategies, including kinetic resolution using chiral catalysts, have also proven effective for obtaining enantiomerically pure biaryl compounds and secondary alcohols. mdpi.com These advanced synthetic protocols are crucial for the future production of specific stereoisomers of compounds like 4-(3,4,5-Trifluorophenyl)phenethyl alcohol for pharmacological evaluation.
Table 1: Comparison of Modern Stereoselective Synthesis Methods
| Method | Catalyst System | Key Features | Selectivity | Ref |
|---|---|---|---|---|
| Asymmetric Benzylic Substitution | Pd/Cu Dual Catalysis | Stereodivergent; produces both anti and syn products from same starting materials. | High (generally >20:1 dr, >99% ee) | nih.gov |
| Oxidative Coupling | CuBr with Chiral 1,5-N,N-Bidentate Ligand | Efficient in situ catalyst formation for coupling of 2-naphthols. | High (up to 99% ee) | mdpi.com |
| Kinetic Resolution | Chiral 4-(dimethylamino)pyridine (DMAP) derivative | O-acylation of secondary alcohols and axially chiral biaryl compounds. | Good (selectivity factors up to 51) | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and property prediction of new molecules. mdpi.comnih.gov These computational tools are particularly valuable for navigating the vast chemical space to identify candidates with desired characteristics, such as enhanced bioactivity or improved metabolic stability, which are key considerations for fluorinated compounds. ikprress.org
Table 2: Evaluation Metrics for AI/ML Models in Drug Discovery
| Metric | Description | Application in Drug Discovery | Ref |
|---|---|---|---|
| Accuracy | The proportion of true results (both true positives and true negatives) among the total number of cases examined. | General performance measure, but can be misleading with imbalanced datasets (e.g., few active compounds vs. many inactive ones). | elucidata.iobiodawninnovations.com |
| Precision | The proportion of true positives among all positive predictions. | Measures the relevance of the positive predictions, minimizing false positives which lead to wasted resources. | biodawninnovations.com |
| Recall (Sensitivity) | The proportion of actual positives that were identified correctly. | Measures the model's ability to find all relevant cases, minimizing false negatives which could mean missing a potential drug. | biodawninnovations.com |
| F1-Score | The harmonic mean of precision and recall. | Provides a single score that balances the trade-offs between precision and recall. | elucidata.iobiodawninnovations.com |
| AUC-ROC | Area Under the Receiver Operating Characteristic Curve. | Measures the ability of the model to distinguish between classes. Useful for evaluating binary classifiers. | biodawninnovations.com |
| Novelty & Uniqueness | Metrics for de novo design that measure the generation of new, non-redundant chemical structures compared to the training set. | Ensures that generative models are creating genuinely new chemical matter rather than memorizing existing compounds. | researchgate.net |
Exploration of Novel Biological Targets for Fluorinated Phenethyl Alcohol Scaffolds
The introduction of trifluoromethyl (-CF3) groups into a molecular scaffold can significantly enhance biological activity. wechemglobal.com This is due to fluorine's high electronegativity and the unique properties of the C-F bond, which can increase metabolic stability, improve cell membrane permeability, and enhance binding affinity to protein targets. wechemglobal.comnih.gov While the specific biological targets of this compound are not yet defined, the broader class of trifluoromethyl-containing compounds has shown activity against a range of targets in cancer and infectious diseases. wechemglobal.com
For instance, trifluoromethyl-containing small molecules have been designed as potent inhibitors of key enzymes in viral replication pathways and signal transduction pathways in cancer cells. wechemglobal.com The trifluoromethyl group in the anticancer drug Alpelisib, for example, is crucial for its inhibitory activity against the PI3K enzyme. mdpi.com Similarly, trifluoromethylated pyrazole (B372694) derivatives have demonstrated antibacterial and antifungal properties. researchgate.net Research into the biological activity of compounds containing trifluoromethylphenyl and related moieties continues to uncover new therapeutic opportunities. researchgate.netccspublishing.org.cnfrontiersin.org
Table 3: Examples of Biological Targets for Fluorinated Scaffolds
| Fluorinated Scaffold | Example Compound Class | Potential Biological Target(s) | Therapeutic Area | Ref |
|---|---|---|---|---|
| Trifluoromethyl-pyridine | Alpelisib | Phosphatidylinositol 3-kinase (PI3K) | Oncology | mdpi.com |
| Trifluoromethyl-pyrazole | Benzenesulfonamide derivatives | Not specified; broad antibacterial/antifungal activity | Anti-infective | researchgate.net |
| Trifluoromethyl-pyrimidine | Thioether derivatives | Not specified; broad antifungal activity against Botrytis cinerea | Agrochemical | frontiersin.org |
| Trifluorophenyl-gepant | Atogepant | Calcitonin gene-related peptide (CGRP) receptor | Migraine | unipa.it |
Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions
Optimizing the synthesis of complex molecules like this compound requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced analytical techniques that allow for in situ (in the reaction vessel) monitoring are transforming chemical process development. spectroscopyonline.comista.ac.at
Table 4: Comparison of In Situ Reaction Monitoring Techniques
| Technique | Principle | Advantages | Common Applications | Ref |
|---|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared light due to molecular vibrations. | Rich information on functional groups, widely applicable to organic chemistry, robust for concentration tracking. | Monitoring reaction progress, identifying intermediates, determining endpoints, kinetics studies. | spectroscopyonline.comyoutube.com |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Excellent for aqueous and slurry systems, sensitive to symmetric vibrations, non-invasive fiber optic probes. | Crystallization monitoring, polymorphism studies, analysis of catalytic reactions. | spectroscopyonline.comrsc.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, direct detection of intermediates and products by mass. | Mechanistic studies, analysis of complex reaction mixtures, online monitoring of gas streams. | researchgate.net |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, unambiguous identification of species. | Mechanistic elucidation, structural analysis of intermediates and products. | spectroscopyonline.com |
Challenges and Opportunities in Translational Chemical Research (excluding clinical development)
Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For a novel compound like this compound, the path from laboratory synthesis to a viable development candidate is fraught with challenges, even before clinical trials begin. nih.govnih.gov This preclinical phase involves a host of complex activities where many promising compounds fail.
A major bottleneck is the "preclinical proof-of-concept," where findings from in vitro or animal models often fail to predict human outcomes. nih.govnih.gov Up to 90% of drug candidates that enter human testing ultimately fail, often due to a lack of efficacy or unforeseen toxicity that was not apparent in preclinical studies. nih.gov Other significant hurdles include developing scalable and reproducible manufacturing processes (Chemistry, Manufacturing, and Controls - CMC), ensuring compound stability, and validating biomarkers to measure a compound's effect. youtube.com Overcoming these challenges requires a multidisciplinary approach, robust and predictive preclinical models, and early consideration of factors like formulation and scalability. nih.govacs.org The development of New Approach Methodologies (NAMs), such as advanced in vitro models and in silico predictions, offers an opportunity to improve the predictive power of preclinical testing and reduce reliance on traditional animal models. squarespace.com
Table 5: Key Challenges and Opportunities in Preclinical Translational Research
| Challenge | Description | Opportunity / Mitigation Strategy | Ref |
|---|---|---|---|
| Poor Preclinical Model Predictivity | Animal and simple in vitro models often fail to accurately replicate human disease and physiology, leading to high failure rates in clinical trials. | Develop and validate New Approach Methodologies (NAMs) like 3D cell cultures, organ-on-a-chip, and sophisticated in silico models to better predict human responses. | nih.govnih.govsquarespace.com |
| Scalability and Manufacturing (CMC) | Difficulty in transitioning a laboratory-scale synthesis to a large-scale, reproducible, and cost-effective manufacturing process. | Implement in situ monitoring and process analytical technology (PAT) for robust process control. Early-stage process chemistry development. | youtube.com |
| Unforeseen Toxicity | Compounds may show unexpected toxicity in later-stage preclinical testing or in humans, despite passing initial screens. | Integrate advanced in silico toxicology predictions and high-content screening in early discovery. Develop better models for predicting specific toxicities (e.g., immunogenicity). | nih.govresearchgate.net |
| Sub-optimal Pharmacokinetics (PK) | Poor absorption, distribution, metabolism, or excretion properties can prevent a compound from reaching its target at therapeutic concentrations. | Utilize AI/ML models for early prediction of ADME properties. Design and test various formulations early in the discovery process. | youtube.com |
| Data Management and Integration | Managing and interpreting the vast and diverse datasets generated during preclinical development (e.g., efficacy, safety, CMC) is complex. | Establish robust data management systems. Use AI and data science to integrate and analyze multimodal data to identify patterns and de-risk development. | pharmaphorum.com |
Q & A
Q. What are the optimal synthetic routes for 4-(3,4,5-Trifluorophenyl)phenethyl alcohol, and how can purity be validated?
Methodological Answer: The synthesis typically involves fluorinated aromatic precursors. A common approach utilizes nucleophilic substitution or cross-coupling reactions. For example, 3,4,5-trifluorophenyl Grignard reagents may react with ethylene oxide derivatives, followed by reduction to yield the alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should combine nuclear magnetic resonance (NMR) spectroscopy (to confirm structure) and high-performance liquid chromatography (HPLC) with UV detection (to assess purity >97%) .
Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace analysis. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges (conditioned with methanol and water) effectively isolates the compound from aqueous matrices. Quantification via internal standards (e.g., deuterated analogs) minimizes matrix effects .
Q. How should storage conditions be optimized to prevent degradation?
Methodological Answer: Store the compound in airtight, amber glass vials under inert gas (argon or nitrogen) at −20°C. Avoid exposure to moisture and oxidizing agents. Periodic stability testing via NMR or LC-MS is advised to detect hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How do the electron-withdrawing effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The 3,4,5-trifluorophenyl group enhances electrophilicity at the benzylic carbon due to inductive effects. Kinetic studies using density functional theory (DFT) can model transition states to predict regioselectivity. Comparative experiments with mono- or difluorinated analogs (e.g., 4-fluorophenethyl alcohol) may reveal substituent-dependent activation energies .
Q. What strategies resolve contradictions in reported solubility data across different solvents?
Methodological Answer: Contradictions often arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies using shake-flask methods (at 25°C) in solvents like methanol, DMSO, and chloroform, coupled with Hansen solubility parameter analysis, clarify discrepancies. For example, methanol’s high polarity enhances solubility (e.g., ~50 mg/mL), while nonpolar solvents like hexane show negligible dissolution .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to receptors like G-protein-coupled receptors (GPCRs). Parameterization of fluorine atoms in force fields (e.g., CHARMM) is critical for accuracy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Interpretation and Experimental Design
Q. How can researchers address low recovery rates during SPE extraction of this compound from environmental samples?
Methodological Answer: Low recovery may stem from adsorption to glassware or incomplete elution. Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to deactivate silanol groups. Optimize elution solvents (e.g., 90:10 methanol:NH4OH) and validate recovery using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .
Q. What experimental controls are essential when studying its metabolic stability in vitro?
Methodological Answer: Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated liver microsomes). Monitor time-dependent degradation (0–60 minutes) and use NADPH regeneration systems to sustain enzymatic activity. Data normalization to protein content (Bradford assay) ensures reproducibility .
Key Considerations for Contradictory Findings
- Fluorine Positional Effects: Substituent positioning (e.g., para vs. meta fluorine) alters electronic properties, impacting reactivity and solubility. Always compare positional isomers in controlled experiments .
- Batch-to-Batch Variability: Source reagents from certified suppliers (e.g., Thermo Scientific) and validate lot-specific purity certificates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
